![molecular formula C24H25FN2O3S B11598449 (5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598449.png)
(5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl group, a fluorophenyl group, and a methoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazolidinone core, followed by the introduction of the cyclohexyl, fluorophenyl, and methoxyphenyl groups through various organic reactions such as alkylation, halogenation, and methoxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and possible therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
4-Iodobenzoic acid: Another aromatic compound with distinct substituents and properties.
Uniqueness
(5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one stands out due to its combination of cyclohexyl, fluorophenyl, and methoxyphenyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H25FN2O3S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H25FN2O3S/c1-29-22-14-17(9-12-21(22)30-15-16-7-10-18(25)11-8-16)13-20-23(28)27(24(31)26-20)19-5-3-2-4-6-19/h7-14,19H,2-6,15H2,1H3,(H,26,31)/b20-13- |
InChI Key |
NPZZOPRRNXSUCO-MOSHPQCFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)OCC4=CC=C(C=C4)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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